molecular formula C6H5BrClNO B15331449 3-Bromo-2-chloro-1-methylpyridin-4(1H)-one

3-Bromo-2-chloro-1-methylpyridin-4(1H)-one

Cat. No.: B15331449
M. Wt: 222.47 g/mol
InChI Key: LXTPEYFMFQSCST-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-1-methylpyridin-4(1H)-one is a heterocyclic organic compound that contains both bromine and chlorine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-1-methylpyridin-4(1H)-one typically involves the halogenation of 1-methylpyridin-4(1H)-one. The process can be carried out using bromine and chlorine sources under controlled conditions. One common method involves the following steps:

    Halogenation: 1-methylpyridin-4(1H)-one is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 3-position.

    Chlorination: The brominated intermediate is then subjected to chlorination using a chlorine source, such as thionyl chloride, to introduce the chlorine atom at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-1-methylpyridin-4(1H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can remove the halogen atoms or reduce the pyridine ring to a piperidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridinones with various functional groups.

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Dehalogenated pyridinones or reduced piperidine derivatives.

Scientific Research Applications

3-Bromo-2-chloro-1-methylpyridin-4(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-1-methylpyridin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-chloropyridine: Lacks the methyl and hydroxyl groups, making it less versatile in certain reactions.

    2-Chloro-3-methylpyridine: Lacks the bromine atom, which can affect its reactivity and applications.

    4-Hydroxy-3-bromopyridine: Lacks the chlorine atom and methyl group, leading to different chemical properties.

Uniqueness

3-Bromo-2-chloro-1-methylpyridin-4(1H)-one is unique due to the presence of both bromine and chlorine atoms, as well as the methyl group on the pyridine ring. This combination of substituents provides a distinct reactivity profile and makes the compound valuable for various synthetic and research applications.

Properties

Molecular Formula

C6H5BrClNO

Molecular Weight

222.47 g/mol

IUPAC Name

3-bromo-2-chloro-1-methylpyridin-4-one

InChI

InChI=1S/C6H5BrClNO/c1-9-3-2-4(10)5(7)6(9)8/h2-3H,1H3

InChI Key

LXTPEYFMFQSCST-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=O)C(=C1Cl)Br

Origin of Product

United States

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